molecular formula C13H15N3O2S B11121960 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11121960
M. Wt: 277.34 g/mol
InChI Key: GAHCZEDPZHOPGB-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylphenoxy group and a thiadiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of 4-ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-ethylphenoxyacetic acid: The 4-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.

    Formation of 5-methyl-1,3,4-thiadiazol-2-amine: This intermediate can be synthesized by reacting thiosemicarbazide with acetic anhydride.

    Coupling Reaction: Finally, 4-ethylphenoxyacetic acid is coupled with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-ethylphenoxyacetic acid.

    Reduction: Formation of 5-methyl-1,3,4-thiadiazol-2-ylamine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Agricultural Chemistry: It is investigated for its potential use as a herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.

    Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to and modulating the activity of enzymes or receptors involved in disease pathways. In agricultural chemistry, it may inhibit key enzymes in plants or pests, leading to their death or reduced growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H15N3O2S/c1-3-10-4-6-11(7-5-10)18-8-12(17)14-13-16-15-9(2)19-13/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

GAHCZEDPZHOPGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C

Origin of Product

United States

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